2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo-
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Overview
Description
2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carboxylic acid group and a ketone group on a tetrahydronaphthalene ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo- can be achieved through several methods. One common approach involves the carboxylation of 1-chloronaphthalene . This reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carboxylic acid group can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds like esters and amides. These products have diverse applications in different fields.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo- involves its interaction with specific molecular targets and pathways. The carboxylic acid and ketone groups play a crucial role in these interactions, influencing the compound’s reactivity and biological activity. Detailed studies are required to fully understand the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Naphthoic acid: Another derivative of naphthalene with a carboxylic acid group.
1-Naphthoic acid: An isomer of 2-Naphthoic acid with the carboxylic acid group in a different position.
1,2,3,4-Tetrahydro-2-naphthoic acid: A similar compound with a tetrahydronaphthalene ring and a carboxylic acid group.
Uniqueness
2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo- is unique due to the presence of both a carboxylic acid group and a ketone group on the tetrahydronaphthalene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
62952-26-5 |
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Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H10O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-4,9H,5-6H2,(H,13,14) |
InChI Key |
UCZJXDFJHUCOQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1C(=O)O |
Origin of Product |
United States |
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